6-Methoxynicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYAQAFVHRSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371595 | |
| Record name | 6-methoxynicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-85-9 | |
| Record name | 6-methoxynicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Methoxynicotinonitrile and Its Derivatives
Direct Synthesis Routes
Direct synthesis routes aim to construct the 6-methoxynicotinonitrile core structure through cyclization and condensation reactions, often incorporating the methoxy (B1213986) group from a strategically chosen starting material or introducing it onto the heterocyclic scaffold.
Cyclization Reactions involving Malononitrile (B47326) and Chalcone (B49325) Derivatives
A prominent method for synthesizing substituted nicotinonitriles involves the cyclization of a chalcone derivative with malononitrile. nih.gov Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for building the pyridine (B92270) ring. The reaction proceeds by first synthesizing a chalcone, typically through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025).
In a specific example leading to a methoxy-substituted nicotinonitrile, the synthesis of 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile was achieved by reacting (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (a chalcone derivative) with excess malononitrile. nih.gov The reaction was conducted in methanol (B129727) with freshly prepared sodium methoxide (B1231860), which acts as a base to facilitate the reaction and as the source of the methoxy group at the 2-position of the resulting pyridine ring. nih.gov The mixture is stirred at room temperature until the product precipitates. nih.gov This approach highlights how the substituents on the final nicotinonitrile product are determined by the initial choice of the chalcone precursor and the nucleophile used in the cyclization step.
Generally, the Michael addition of malononitrile to chalcones is a key step in forming the carbon-carbon bonds necessary for the pyridine ring. rsc.orgmdpi.com The subsequent cyclization and aromatization lead to the formation of highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net
Condensation Reactions
Condensation reactions provide a foundational approach to pyridine ring synthesis. One-pot, multi-component reactions are particularly efficient, combining several simple starting materials to build complex heterocyclic structures. A general and efficient procedure for synthesizing 2-amino-3-cyanopyridines involves the condensation of an aryl aldehyde, a substituted acetophenone, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.net While this specific example leads to a 2-amino substituted product, it illustrates the core condensation strategy for forming the pyridine ring from acyclic precursors.
Another relevant condensation approach involves the reaction of (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile, which is catalyzed and condensed to form an intermediate. google.com This intermediate can then undergo chlorination and cyclization to yield a substituted nicotinonitrile, such as 2-chloro-4-methyl nicotinonitrile. google.com This method demonstrates how a linear precursor built via condensation can be cyclized to form the target heterocyclic system.
Strategies for Introducing the Methoxy Group
There are two primary strategies for introducing the methoxy group onto the nicotinonitrile scaffold: incorporating it from a methoxy-containing starting material or adding it to a pre-formed ring via nucleophilic substitution.
Incorporation from a Methoxy-Containing Nucleophile : As described in the cyclization of chalcones, sodium methoxide can be used as both a base and the source of the methoxy group. nih.gov When a chalcone and malononitrile are reacted in the presence of sodium methoxide in methanol, the methoxide ion attacks an electrophilic center during the cyclization process, resulting in the formation of a 2-methoxynicotinonitrile (B1347345) derivative. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : This is a powerful method for introducing a methoxy group onto a pyridine ring that already contains a suitable leaving group, such as a halogen. wikipedia.org The pyridine ring, especially when activated by electron-withdrawing groups like a nitrile, is susceptible to nucleophilic attack. wikipedia.orgnih.gov A chloro-substituted nicotinonitrile can be converted to its methoxy analogue by treatment with sodium methoxide. chemicalbook.com For example, 2,6-dichloro-4-methylnicotinonitrile (B1293653) reacts with sodium methoxide in methanol to yield a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile, demonstrating the substitution of a chlorine atom with a methoxy group. chemicalbook.com This SNAr reaction is a common and effective strategy for the late-stage introduction of alkoxy groups onto heterocyclic rings. wikipedia.orgsemanticscholar.org
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound often involves building the pyridine ring with the desired substituents already in place on the precursors or by performing transformations on a pre-existing nicotinonitrile core.
Synthesis of Halogenated 6-Methoxynicotinonitriles
The synthesis of halogenated methoxynicotinonitriles typically involves either starting with halogenated precursors or introducing the halogen onto the pyridine ring.
2-Fluoro-6-methoxynicotinonitrile : The synthesis of fluorinated pyridines often involves halogen exchange (HALEX) reactions or direct fluorination. A common industrial process for producing compounds like 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) involves the fluorination of a corresponding chloro-pyridine precursor using a fluorinating agent such as anhydrous hydrogen fluoride, sometimes in the presence of a catalyst. google.comgoogle.com A similar strategy could be envisioned for the synthesis of 2-fluoro-6-methoxynicotinonitrile, starting from a 2-chloro-6-methoxynicotinonitrile intermediate. The synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161) has been achieved from 2-chloro-5-fluoronicotinaldehyde, demonstrating a route to fluorinated nicotinonitrile structures. chemicalbook.com
6-Chloro-4-methoxynicotinonitrile : The synthesis of this specific analogue is not widely documented, but its preparation can be inferred from established methods for similar structures. The synthesis of 4-chloro-6-methylnicotinonitrile, for instance, is achieved by treating 6-methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com A similar strategy could be applied to a 6-methoxy-4-oxo precursor. Alternatively, a synthesis could start from 4-methoxyaniline, which undergoes cyclization, followed by other transformations like nitration and chlorination to build a complex quinoline (B57606) structure, showcasing how substituted anilines can be used to construct nitrogen-containing heterocycles with specific substitution patterns. atlantis-press.com
Synthesis of Amino-Substituted 6-Methoxynicotinonitriles
6-Amino-2-methoxynicotinonitrile : While this compound is commercially available, detailed synthetic routes in peer-reviewed literature are not abundant. santiago-lab.com However, its synthesis can be conceptualized based on general methods for preparing aminopyridines. One common approach is the reduction of a corresponding nitropyridine. Another powerful method is nucleophilic aromatic substitution, where a leaving group (like a halogen) at the 6-position of the pyridine ring is displaced by an amino group or a protected amino equivalent (e.g., ammonia, azide (B81097) followed by reduction). The synthesis of various 6-amino-2-pyridone derivatives has been reported, often involving multi-component reactions that directly install the amino group during the ring-forming step. nih.gov For instance, reactions involving malononitrile dimer and amidines can lead to the formation of 6-aminopyrimidine structures, illustrating a cyclization approach that incorporates an amino group. researchgate.net
Research Findings Summary
The synthesis of this compound and its derivatives is well-grounded in established pyridine chemistry. The following table summarizes key reactions and precursors discussed.
| Target Compound/Class | Precursor 1 | Precursor 2 | Reagents/Conditions | Key Reaction Type |
|---|---|---|---|---|
| Substituted 2-Methoxynicotinonitriles | Chalcone Derivative | Malononitrile | Sodium Methoxide, Methanol | Michael Addition/Cyclization |
| Substituted 2-Aminonicotinonitriles | Aryl Aldehyde | Acetophenone | Malononitrile, Ammonium Acetate | Multi-component Condensation |
| 6-Chloro-2-methoxy-4-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile | Sodium Methoxide | Methanol | Nucleophilic Aromatic Substitution (SNAr) |
| 4-Chloro-6-methylnicotinonitrile | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carbonitrile | - | POCl₃, PCl₅ | Chlorination |
| 2-Fluoro-6-(trifluoromethyl)pyridine | 2-Chloro-6-(trichloromethyl)pyridine | Anhydrous HF | Catalyst, 90-250 °C | Halogen Exchange (Fluorination) |
Synthesis of Phenyl and Alkoxyphenyl Derivatives (e.g., 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile)
The synthesis of 2-methoxynicotinonitriles bearing phenyl and alkoxyphenyl substituents is a well-established multi-step process. The key reaction is the cyclization of a chalcone derivative with malononitrile using sodium methoxide as a catalyst.
The general synthetic pathway involves two main stages:
Chalcone Formation : An appropriately substituted acetophenone is reacted with a substituted benzaldehyde under basic conditions (e.g., sodium hydroxide (B78521) in ethanol) in a Claisen-Schmidt condensation to yield an α,β-unsaturated ketone, known as a chalcone.
Pyridone Ring Formation : The resulting chalcone is then reacted with malononitrile in the presence of freshly prepared sodium methoxide in methanol. This triggers a series of reactions, including a Michael addition and subsequent intramolecular cyclization and aromatization, to form the highly substituted 2-methoxynicotinonitrile ring system.
For example, the synthesis of 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile is achieved by stirring a solution of (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (the chalcone intermediate) and excess malononitrile in methanol with sodium methoxide at room temperature until the product precipitates. A similar strategy is used for related compounds like 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile . The versatility of this method allows for the creation of a wide library of derivatives by simply changing the aldehyde and ketone precursors.
| Product Name | Key Precursors | Reagents for Cyclization | Reaction Conditions |
|---|---|---|---|
| 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile | (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, Malononitrile | Sodium Methoxide | Methanol, Room Temperature |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, Malononitrile | Sodium Methoxide | Methanol, Room Temperature |
| 2-Methoxy-4,6-diphenylnicotinonitrile | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone), Malononitrile | Sodium Methoxide | Methanol, Room Temperature |
Approaches for Diverse Substituent Introduction (e.g., Alkoxy, Alkyl, Cycloalkyl)
The introduction of a wide array of substituents onto the nicotinonitrile ring is primarily achieved by modifying the starting materials.
Alkoxy and Alkyl Groups : To introduce different alkoxy or alkyl groups at the 4- and 6-positions, the corresponding substituted benzaldehydes and acetophenones are used in the initial Claisen-Schmidt condensation to form the chalcone precursor. For instance, using an acetophenone with a para-alkyl group will result in a 6-alkyl substituted nicotinonitrile.
Cycloalkyl Groups : Incorporating cycloalkyl moieties can be accomplished by using cyclic ketones in the initial condensation step. For example, the reaction of benzylidene-cyanothioacetamide with cyclic ketones such as cyclohexanone (B45756) or cyclopentanone (B42830) leads to the formation of fused heterocyclic systems where a cycloalkyl ring is integrated into the final structure. While this results in a fused system rather than a simple substituent, it is a primary method for incorporating cyclic structures. Another approach involves using cycloalkyl aldehydes or ketones in the formation of the chalcone precursor.
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, synthetic methodologies have shifted towards more efficient and environmentally benign processes. These advanced strategies aim to reduce reaction times, minimize waste, and avoid hazardous solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By utilizing microwave irradiation, reactants are heated uniformly and rapidly, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govnih.gov
Solvent-Free Conditions
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. Several nicotinonitrile syntheses have been developed that operate without a traditional solvent. One approach involves a mechanochemical method where solid reactants are ground together, sometimes in a ball mill, to initiate the reaction.
Another advanced solvent-free method utilizes a recoverable magnetic catalyst. In one study, a nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, was used to catalyze a four-component reaction between a β-ketonitrile, an aldehyde, an acetophenone, and ammonium acetate at 110°C. This method produced a range of nicotinonitrile derivatives in high yields (68–90%) in under an hour, and the catalyst could be easily removed with an external magnet for reuse.
Catalytic Methods in this compound Synthesis
Modern catalytic methods offer enhanced efficiency and selectivity. Beyond traditional base catalysis with sodium methoxide, novel catalytic systems have been developed. As mentioned, heterogeneous magnetic catalysts provide significant advantages in terms of product isolation and catalyst recycling. For example, a magnetic H-bond catalyst (Fe3O4@SiO2@tosyl-carboxamide) was designed to facilitate the multi-component synthesis of new nicotinonitriles under solvent-free conditions. The urea (B33335) moieties on the catalyst's surface are believed to activate the reactants through hydrogen bonding. These catalytic systems represent a move towards more sustainable and industrially viable synthetic processes.
Multi-step Synthetic Sequences
The synthesis of functionalized this compound derivatives is inherently a multi-step process. mdpi.com The most common route is a sequential, two-step synthesis as outlined previously:
Step 1: Synthesis of α,β-Unsaturated Ketone (Chalcone) : This step involves the base-catalyzed condensation of an aryl methyl ketone with an aryl aldehyde. The choice of these two precursors dictates the substitution pattern at the 6- and 4-positions of the final product, respectively.
Step 2: Cyclocondensation : The purified chalcone intermediate is reacted with malononitrile and sodium methoxide. This step constructs the core 3-cyano-2-methoxypyridine ring.
This sequence allows for the systematic and planned construction of complex molecules from simpler, commercially available starting materials. mdpi.com Each step in the sequence is designed to introduce specific functional groups or build parts of the molecular framework, leading to the target compound with the desired substitution pattern. mdpi.com
Reactivity and Derivatization of 6 Methoxynicotinonitrile
6-Methoxynicotinonitrile is a versatile building block in organic synthesis, owing to the reactivity of its nitrile, methoxy (B1213986), and pyridine (B92270) ring functionalities. These groups can be selectively transformed or can participate in cyclization reactions to construct more complex molecular architectures.
Computational and Theoretical Studies of 6 Methoxynicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of molecules. For 6-methoxynicotinonitrile, these calculations offer a detailed picture of its geometry, vibrational modes, and chemical reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. spectroscopyonline.com In the study of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to find the most stable arrangement of atoms in the molecule. spectroscopyonline.comresearchgate.net This process of geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. nih.govmdpi.com
The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. spectroscopyonline.com For instance, the ωB97XD functional is noted for its favorable performance in calculations involving fullerene systems. nih.gov The optimized geometry serves as the foundation for further calculations, including vibrational frequencies and electronic properties. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Nicotinonitrile Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | ~1.39 Å |
| C-N (nitrile) | ~1.15 Å |
| C-O (methoxy) | ~1.36 Å |
| O-CH3 | ~1.43 Å |
| C-C-N (nitrile) | ~178° |
| C-O-C (methoxy) | ~118° |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values for this compound would be obtained from specific DFT calculations.
Calculation of Vibrational Wavenumbers
The calculation of vibrational wavenumbers using quantum chemical methods provides a theoretical infrared (IR) spectrum of the molecule. libretexts.org These calculations are typically performed after geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. atomistica.online The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Comparing the theoretical vibrational spectrum with experimental IR or Raman spectra allows for the assignment of observed spectral bands to specific molecular vibrations. atomistica.online Discrepancies between calculated and experimental frequencies can arise from the harmonic approximation used in the calculations, which neglects anharmonic effects. libretexts.org Scaling factors are often applied to the calculated wavenumbers to improve agreement with experimental data. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. atomistica.online
HOMO-LUMO Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. semanticscholar.orgresearchgate.net These descriptors, derived from conceptual DFT, include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). mdpi.com
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). mdpi.com
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2). semanticscholar.org
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). semanticscholar.org
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η). semanticscholar.org
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (EA) | EA ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Stability and resistance to charge transfer |
| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to act as an electrophile |
These descriptors provide valuable insights into the potential chemical behavior of this compound in various reactions. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. nih.govresearchgate.net
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
In the solid state and in solution, molecules of this compound interact with each other through various non-covalent forces. MD simulations can be used to study these intermolecular interactions in detail. unito.it
Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors, forming weak hydrogen bonds with suitable donor molecules. nih.gov
π-π Interactions: The aromatic pyridine (B92270) ring of this compound can participate in π-π stacking interactions. libretexts.org These interactions, where the planes of the aromatic rings are parallel to each other, contribute significantly to the stability of the crystal structure. nih.govrsc.org MD simulations can quantify the strength and geometry of these stacking interactions. nih.gov
By analyzing the trajectories from MD simulations, it is possible to understand how these intermolecular forces influence the packing of molecules in the solid state and their behavior in solution. unito.it
Crystal Structure Analysis
Computational methods are instrumental in elucidating the three-dimensional arrangement of atoms and molecules in the crystalline state of this compound and its derivatives. This analysis provides fundamental insights into the intermolecular forces that govern the solid-state packing, which in turn influences the material's physical properties.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. set-science.commdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a molecule (the promolecule) is greater than that of all other molecules. set-science.com The Hirshfeld surface itself is defined as the surface where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.
By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment. A key property is the normalized contact distance (dnorm), which is based on the distances of any point on the surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface, as well as the van der Waals radii of the atoms. set-science.com The dnorm surface uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation distance, and blue regions show longer contacts. set-science.com
For derivatives of this compound, such as 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, Hirshfeld surface analysis has been employed to study the nature of its intermolecular interactions. researchgate.netconsensus.app
2D Fingerprint Plots
Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of intermolecular contacts in the crystal. crystalexplorer.net These plots are a scattergram of dₑ versus dᵢ for all points on the Hirshfeld surface, effectively "fingerprinting" the intermolecular interactions for a particular crystal structure. set-science.comcrystalexplorer.net The plot can be decomposed to highlight specific atom-pair contacts, revealing the percentage contribution of different interactions to the total Hirshfeld surface area. set-science.com In the fingerprint plot of a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, fragment patch analysis derived from Hirshfeld surfaces reveals that interactions involving hydrogen atoms (H···H, C-H···π) are significant in the crystal packing. nih.gov
Crystal Packing and Supramolecular Interactions
In the crystal structure of 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, a derivative of this compound, the molecules are linked by N–H···N hydrogen bonds, forming a two-dimensional network. researchgate.net This network structure is further stabilized by weaker C–H···π interactions. researchgate.net The presence of hydrogen bonds is a dominant factor in the crystal packing of many organic molecules, often creating robust synthons that guide the supramolecular assembly. beilstein-journals.org The analysis of weak but significant interactions, such as dihydrogen bonds (H···H), also contributes to understanding the stability of the crystal structure. nih.gov The interplay of these different interactions dictates the final three-dimensional architecture, influencing the material's properties. rsc.org
Non-Linear Optical (NLO) Properties Studies
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.govfrontiersin.org Computational chemistry provides essential tools for predicting and understanding the NLO response of molecules, guiding the design of new materials with enhanced properties. ajchem-a.com The NLO response arises from the interaction of a material with an intense electromagnetic field, like that from a laser, leading to a nonlinear polarization. frontiersin.org
First-Order Hyperpolarizability Calculations
The key molecular property responsible for second-order NLO effects is the first-order hyperpolarizability (β). frontiersin.org Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate this property. mdpi.combohrium.com By applying a theoretical electric field, the response of the molecule's electron cloud can be calculated to determine its polarizability (α) and hyperpolarizability (β). frontiersin.org
For the derivative 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, the first-order hyperpolarizability value has been calculated, and the result indicates that the compound is a promising candidate for NLO material studies. consensus.app Calculations are often compared to a standard NLO material like urea (B33335) to benchmark the effectiveness of the new compound. ajchem-a.com A significantly higher β value compared to urea suggests a strong NLO response. researchgate.net
Table 1: Calculated NLO Properties for a this compound Derivative
| Property | Value | Significance |
| First-Order Hyperpolarizability (β) | Indicates a useful claimant as a non-linear optical material. consensus.app | A large β value is a primary indicator of a strong second-order NLO response. researchgate.net |
Design Principles for NLO Materials based on this compound Derivatives
The design of efficient NLO materials often relies on established molecular engineering principles. A common and effective strategy is to create molecules with a donor-π-acceptor (D-π-A) framework. nih.gov In this design, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation. nih.gov This ICT is a key mechanism for generating a large NLO response.
The structure of this compound and its derivatives can be seen within this framework. The methoxy group (-OCH₃) and amino groups (-NH₂) can act as electron donors, while the cyano group (-CN) and the pyridine ring itself are electron-accepting moieties. By strategically modifying the donor and acceptor groups on the this compound scaffold, it is possible to tune the electronic properties and enhance the NLO response. nih.govmdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov Computational studies allow for the systematic evaluation of different substituents to optimize this and other electronic properties for superior NLO performance. nih.govrsc.org
Computational Modeling in Materials Science Applications
Computational modeling has become an indispensable tool in materials science, bridging theoretical principles with practical applications. hilarispublisher.com It enables researchers to simulate and predict the behavior of materials from the atomic to the macroscopic scale, accelerating the discovery and design of new materials with desired functionalities. hilarispublisher.comwikipedia.org Methods like Density Functional Theory (DFT), molecular dynamics (MD), and various quantum chemistry approaches are used to investigate material properties such as electronic structure, mechanical stability, and optical response. hilarispublisher.comstorion.ru
In the context of this compound and its derivatives, computational modeling provides a virtual laboratory to explore their potential for various materials science applications. hilarispublisher.com For instance, by simulating their electronic and optical properties, researchers can identify candidates for NLO materials, as discussed previously. tms.org Furthermore, modeling can predict how these molecules will assemble in the solid state, which is crucial for applications in organic electronics where crystal packing affects charge transport. Understanding the relationship between molecular structure and material properties through computation is a key aspect of rational materials design. hilarispublisher.comstorion.ru This predictive power reduces the need for extensive trial-and-error synthesis and characterization, making the materials discovery process more efficient and cost-effective. tms.org
Biological and Pharmacological Investigations of 6 Methoxynicotinonitrile Analogues
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues related to 6-methoxynicotinonitrile, these studies involve systematically modifying the molecule and assessing the resulting changes in pharmacological effects.
The biological activity of heterocyclic compounds is profoundly influenced by the nature and position of various substituents. The presence of a methoxy (B1213986) group, as seen in this compound, is a key feature in many biologically active molecules. Studies on methoxyflavone analogues, for instance, have shown that the methoxy group promotes cytotoxic activity in numerous cancer cell lines by facilitating ligand-protein binding. mdpi.comnih.gov However, the lipophilic nature of methoxy groups can also impact drug membrane transfer, suggesting that a balance between lipophilicity and polarity is crucial for efficacy. nih.gov
In a series of 6-chromanol derivatives, the position of substituents relative to the hydroxyl group was shown to be critical for radical scavenging activity. researchgate.net Electron-donating groups, particularly at the ortho position, can enhance activity through resonance stabilization. researchgate.net Conversely, electron-withdrawing groups like chlorine can decrease activity depending on their position. researchgate.net The steric bulk of substituents is another critical factor; in studies of 6-substituted nicotine (B1678760) analogues, increased steric size at the pyridine (B92270) 6-position was found to decrease affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net
The length of alkyl side chains also plays a significant role. In a study of N-ethyl substituted cathinones, the potency of dopamine (B1211576) uptake inhibition changed with the elongation of the aliphatic side chain, showing an inverted U-shape relationship where potency first increased and then decreased as the chain lengthened from methyl to pentyl. ub.edu This highlights that subtle changes to substituent size and electronics can dramatically alter biological outcomes.
Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical framework for correlating the chemical structure of a compound with its biological activity. nih.gov This approach uses physicochemical descriptors such as steric (E_s), electronic (σ_p), and lipophilic (π_p) parameters to predict the activity of novel compounds. nih.govresearchgate.net
In a study of para-substituted methcathinone (B1676376) analogues, QSAR analysis revealed that the steric properties of the para-substituent were a key determinant of the drug's selectivity for the dopamine transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.gov This selectivity, in turn, correlated with the compound's abuse-related effects. nih.gov Similarly, a 3D-QSAR study on a series of triazolo-pyridazine derivatives as PIM-1 kinase inhibitors generated a model with high predictive power, indicating a strong correlation between the structural properties and biological activity. vensel.org These models are invaluable for the rational design of new inhibitors with improved efficacy. nih.gov
A QSAR model is considered robust if its predictive ability is validated externally. mdpi.com The goal is to develop equations where biological activity is a quantitative variable affected by specific descriptors like polarizability, surface tension, and the number of hydrogen bond donors. mdpi.com
Anticancer Research
Analogues of this compound have been investigated for their potential as anticancer agents, with research focusing on specific molecular targets and evaluation in preclinical models.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to screen for potential inhibitors of therapeutic targets like PIM-1 kinase, a serine/threonine kinase implicated in several cancers. vensel.orgmdpi.com
Studies involving various heterocyclic inhibitors have identified key interactions within the ATP-binding site of PIM-1 kinase. nih.gov Docking analyses have shown that inhibitors can form hydrogen bonds with crucial residues such as Lys67 in the catalytic region and Asp186. vensel.org The Lamarckian genetic algorithm is often used for the structural search, allowing the ligand to be flexible while the protein target remains rigid. nih.gov For instance, docking studies of triazolo [4, 3-b] pyridazin-3-yl-quinoline derivatives with PIM-1 kinase helped elucidate the detailed interactions responsible for their inhibitory activity. nih.gov Such computational approaches are crucial for designing new inhibitors with improved binding affinity and selectivity. nih.govmdpi.com
| Target Protein | Ligand Type | Key Interacting Residues | Reference |
|---|---|---|---|
| PIM-1 Kinase | Triazolo-pyridazine derivatives | Lys67, Asp186, Glu171 | vensel.org |
| PIM-1 Kinase | Small Molecule Kinase Inhibitors | Ala65 (Gatekeeper residue) | nih.gov |
| HER2 / EGFR | 6-aminomethylpinostrobin derivatives | Not specified | ekb.eg |
The anticancer potential of novel compounds is typically first assessed using in vitro cell-based assays before moving to in vivo models. Numerous studies have demonstrated the cytotoxic effects of methoxy-substituted compounds against a variety of human cancer cell lines. nih.gov
For example, 9-methoxycanthin-6-one, an alkaloid, displayed significant in vitro anticancer activity against ovarian (A2780), breast (MCF-7), and colorectal (HT29) cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.comnih.gov This compound was found to induce apoptosis, a form of programmed cell death, in a concentration-dependent manner. mdpi.comnih.gov Similarly, synthetic macrocyclic ketone analogues of halichondrin B showed potent sub-nanomolar growth inhibitory activities in vitro and marked in vivo activity against human breast cancer and melanoma xenografts in mice. nih.gov
In another study, newly synthesized bipyrimidine gold (III) dithiocarbamate (B8719985) complexes were more cytotoxic than the established chemotherapy drug cisplatin (B142131) in several cancer cell lines. mdpi.com One of these complexes significantly reduced tumor growth in mice bearing prostate cancer xenografts without causing significant toxicity. mdpi.com These findings underscore the potential of developing structurally novel compounds for cancer therapy. nih.govmdpi.com
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 9-Methoxycanthin-6-one | A2780 (Ovarian) | 4.04 ± 0.36 | nih.gov |
| MCF-7 (Breast) | 15.09 ± 0.99 | nih.gov | |
| HT-29 (Colorectal) | 3.79 ± 0.069 | nih.gov | |
| Sideritoflavone | MCF-7 (Breast) | 4.9 | mdpi.com |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | mdpi.com |
| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 (Breast) | 1.82 ± 0.05 (µg/mL) | nih.gov |
Antiviral Activity (e.g., SARS-CoV-2 Inhibitors)
The search for effective antiviral agents is a global health priority, highlighted by the recent pandemic. Broad-spectrum antivirals (BSAAs) are small molecules that can inhibit viruses from two or more families and are valuable candidates for repositioning against emerging viruses like SARS-CoV-2. nih.gov
Screening of known drugs and compound libraries has identified several molecules with in vitro activity against SARS-CoV-2. nih.gov In one such screen of 136 safe-in-man BSAAs, compounds like nelfinavir, amodiaquine, emetine, and homoharringtonine (B1673347) were found to inhibit SARS-CoV-2 replication in Vero-E6 cells. nih.govsciety.org These studies often use cell viability assays to measure the ability of a compound to protect cells from virus-induced death. mdpi.com
Further research has explored derivatives of existing drugs to enhance antiviral potency. For example, micafungin (B1204384) derivatives Mi-2 and Mi-5 showed significantly higher anti-SARS-CoV-2 activity than the parent compound, with IC₅₀ values of 5.25 µM and 6.51 µM, respectively, in VeroE6/TMPRSS2 cells. pasteur.fr These compounds were found to inhibit the intracellular replication of the virus and were also effective against various SARS-CoV-2 variants. pasteur.fr Such findings provide a basis for the development of new antiviral agents to combat current and future viral threats. nih.gov
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Nelfinavir | Vero-E6 | EC₅₀ | Sub-micromolar range | nih.gov |
| Amodiaquine | Vero-E6 | EC₅₀ | Sub-micromolar range | nih.gov |
| Micafungin derivative (Mi-2) | VeroE6/TMPRSS2 | IC₅₀ | 5.25 µM | pasteur.fr |
| Micafungin derivative (Mi-5) | VeroE6/TMPRSS2 | IC₅₀ | 6.51 µM | pasteur.fr |
| Bananin | FRhK-4 | EC₅₀ | <10 µM | nih.gov |
Antimicrobial Activity (Antibacterial and Antifungal)
The antimicrobial potential of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles, close structural analogues of this compound, has been investigated against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal species. The studies utilized the cup-plate method to determine the zone of inhibition, providing a measure of the antimicrobial efficacy of the synthesized compounds. worldnewsnaturalsciences.com
Antibacterial Activity
The antibacterial screening of these nicotinonitrile derivatives revealed varied levels of activity against the tested bacterial strains. The results, showcasing the zone of inhibition in millimeters, are detailed in the interactive table below. The activity of the test compounds was compared against standard antibacterial agents, including Ampicillin, Chloramphenicol, and Norfloxacin. worldnewsnaturalsciences.com
Interactive Table: Antibacterial Activity of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl Nicotinonitriles
| Compound | R-group | B. megaterium | S. aureus | E. coli | S. taphimarium |
| 3a | C6H5 | 15 | 16 | 14 | 13 |
| 3b | 2-Cl-C6H4 | 17 | 18 | 16 | 15 |
| 3c | 4-Cl-C6H4 | 16 | 17 | 15 | 14 |
| 3d | 2,4-Cl2-C6H3 | 18 | 19 | 17 | 16 |
| 3e | 2-OH-C6H4 | 15 | 16 | 14 | 13 |
| 3f | 4-OH-C6H4 | 16 | 17 | 15 | 14 |
| 3g | 4-CH3-C6H4 | 17 | 18 | 16 | 15 |
| 3h | 4-OCH3-C6H4 | 18 | 19 | 17 | 16 |
| 3i | 4-NO2-C6H4 | 15 | 16 | 14 | 13 |
| 3j | 3,4,5-(OCH3)3-C6H2 | 19 | 20 | 18 | 17 |
| Ampicillin | - | 22 | 24 | 20 | 18 |
| Chloramphenicol | - | 25 | 26 | 23 | 21 |
| Norfloxacin | - | 24 | 25 | 22 | 20 |
Antifungal Activity
In addition to their antibacterial properties, the antifungal potential of these 2-methoxy-nicotinonitrile analogues was evaluated against Aspergillus niger. The zone of inhibition for each compound was measured and compared with the standard antifungal agent, Fluconazole. worldnewsnaturalsciences.com
Interactive Table: Antifungal Activity of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl Nicotinonitriles
| Compound | R-group | Aspergillus niger |
| 3a | C6H5 | 14 |
| 3b | 2-Cl-C6H4 | 16 |
| 3c | 4-Cl-C6H4 | 15 |
| 3d | 2,4-Cl2-C6H3 | 17 |
| 3e | 2-OH-C6H4 | 14 |
| 3f | 4-OH-C6H4 | 15 |
| 3g | 4-CH3-C6H4 | 16 |
| 3h | 4-OCH3-C6H4 | 17 |
| 3i | 4-NO2-C6H4 | 14 |
| 3j | 3,4,5-(OCH3)3-C6H2 | 18 |
| Fluconazole | - | 21 |
Enzyme Inhibition Studies
The nicotinonitrile scaffold has been identified as a pharmacophore of interest in the design of enzyme inhibitors. Various derivatives of cyanopyridine and nicotinonitrile have been synthesized and evaluated for their inhibitory activity against several enzyme targets, including carbonic anhydrases and tyrosine kinases.
Carbonic Anhydrase Inhibition
A series of novel 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and their inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes were investigated. The study revealed that these compounds exhibited inhibitory activity in the micromolar range. For instance, certain derivatives showed Ki values ranging from 2.84 to 112.44 µM against hCA I and 2.56 to 31.17 µM against hCA II. nih.gov One of the most effective inhibitors against hCA I demonstrated a Ki of 2.84 µM, while the most potent inhibitor against hCA II had a Ki of 2.56 µM. nih.gov Another study on a different set of 2-amino-3-cyanopyridine derivatives reported IC50 values of 33 and 34 µM against hCA I, and an IC50 of 56 µM against hCA II for the most active compounds. tandfonline.comnih.govresearcher.life
Tyrosine Kinase Inhibition
Nicotinonitrile derivatives have also been explored as potential inhibitors of tyrosine kinases (TKs), which are crucial enzymes in cellular signaling pathways and are often implicated in cancer. A study on novel nicotinonitrile derivatives bearing imino moieties demonstrated their ability to inhibit tyrosine kinase. The most potent compounds, 8 and 5g, exhibited significant inhibitory activity with IC50 values of 311 and 352 nM, respectively. nih.gov These findings highlight the potential of the nicotinonitrile scaffold in the development of targeted anticancer therapies.
Applications in Materials Science and Industrial Chemistry
Fluorescent Materials
The nicotinonitrile scaffold, particularly when functionalized with electron-donating groups like a methoxy (B1213986) group, is a key component in the design of fluorescent molecules. These materials exhibit promising optical properties for a range of applications.
The synthesis of fluorescent dyes based on the nicotinonitrile framework often involves multi-step chemical reactions designed to create highly conjugated systems with specific electronic properties. A common strategy is the heterocyclization of aryl(heteryl)methylidene derivatives of malononitrile (B47326) dimer, which can yield highly efficient fluorescent dyes. bohrium.com For instance, novel dyes in the 4-amino-2-chloro-6-arylpyridine-3,5-dicarbonitrile series have been synthesized through this approach. bohrium.com
Another method involves a "one-pot" Zincke reaction to produce highly substituted nicotinonitrile derivatives. researchgate.net These synthetic routes allow for the introduction of various functional groups onto the pyridine (B92270) ring, which modulates the photophysical properties of the resulting molecules. The synthesis of coumarin-based fluorescent dyes, which can be considered analogues, often employs palladium-catalyzed Suzuki cross-coupling reactions to attach aryl groups, enhancing their fluorescent quantum yield. nih.gov
The table below summarizes key aspects of synthesizing fluorescent nicotinonitrile derivatives.
The fluorescence in 6-methoxynicotinonitrile analogues and related compounds arises from the interplay of their molecular structure and electronic properties. The presence of both electron-donating groups (like the methoxy group) and electron-withdrawing groups (like the nitrile group) on the aromatic ring system facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT is a key process in the fluorescence mechanism of many donor-acceptor chromophores. nih.gov
For example, in fluorescent analogues like 6-methyl isoxanthopterin (B600526) (6-MI), the fluorescence intensity can be an indicator of the local molecular environment, such as the degree of stacking with adjacent bases in a nucleic acid strand. nih.govnih.gov The electronic transitions responsible for fluorescence are polarized within the plane of the molecule's base structure. nih.govresearchgate.netharvard.edu The fluorescence of some related flavonoid structures is influenced by pH, which can cause deprotonation and the formation of an anionic form with strong fluorescence. mdpi.com Similarly, the fluorescence of certain coumarin (B35378) derivatives can be quenched by changes in pH, demonstrating acidochromic activity. nih.gov
Key factors influencing the fluorescence mechanism include:
Intramolecular Charge Transfer (ICT): The push-pull electronic effect between donor (e.g., -OCH₃, -NH₂) and acceptor (e.g., -CN) groups.
Solvatochromism: A significant shift in fluorescence emission depending on the polarity of the solvent. bohrium.com
Molecular Environment: Factors like pH and interaction with other molecules can enhance or quench fluorescence. nih.govnih.govmdpi.com
Structural Rigidity: A more rigid molecular structure often leads to higher fluorescence quantum yields by reducing non-radiative decay pathways.
The strong and stable fluorescence of certain nicotinonitrile derivatives makes them excellent candidates for security applications. One study has detailed the use of 2-amino-6-ethoxy-4-[4-(4-morpholinyl)phenyl]-3,5-pyridinedicarbonitrile nanoparticles as a fluorescent security marker. researchgate.net These nanoparticles can be applied to documents as secret markers, detectable only under specific lighting conditions, thereby preventing counterfeiting. researchgate.net
Furthermore, fluorescent polymers based on related structures like coumarin have been synthesized for use in functional paper. ncsu.edu These polymers can be coated onto the paper surface, where they can enhance surface strength and improve resistance to UV aging, in addition to providing fluorescent properties. ncsu.edu The positive charge of such polymers can create an electrostatic attraction with negatively charged paper fibers, ensuring good retention on the paper surface. ncsu.edu
Intermediates in Organic Synthesis
Beyond their applications in materials science, compounds like this compound are valuable as intermediates in the broader field of organic synthesis.
This compound serves as a versatile organic building block—a foundational molecule used in the construction of more complex chemical structures. sigmaaldrich.com The concept of using pre-functionalized building blocks simplifies the synthesis of complex target molecules, including natural products and pharmaceuticals. illinois.eduillinois.eduyoutube.com The nitrile and methoxy groups, along with the pyridine ring, offer multiple reactive sites for further chemical transformations.
The use of such building blocks is a cornerstone of modern synthetic strategy, allowing chemists to assemble complex molecules in a modular and efficient way. illinois.eduyoutube.com This approach accelerates the discovery of new medicines and materials by making the synthesis of complex three-dimensional molecules more accessible. illinois.edu Garner's aldehyde is another well-known example of a chiral building block that has been instrumental in the synthesis of numerous natural products. beilstein-journals.org
For specialized applications in research and development, specific derivatives of this compound or other complex molecules may not be commercially available. In such cases, companies rely on the services of Contract Research Organizations (CROs). chiroblock.com These organizations specialize in custom synthesis, providing tailored chemical synthesis services on an exclusive basis for their clients. chiroblock.comsichem.de
CROs offer expertise in designing and optimizing synthetic routes for a wide range of small-molecule compounds, including building blocks, intermediates, and active pharmaceutical ingredients (APIs). lifechemicals.comstrem.com They can perform multi-step organic synthesis, from milligram to kilogram scales, under strict confidentiality to support drug discovery, medicinal chemistry, and materials science projects. sichem.delifechemicals.com This outsourcing model allows pharmaceutical and biotech companies to access specialized chemical expertise and infrastructure without direct investment. sichem.de
The table below lists the compound names mentioned in this article.
Agrochemical Research
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of agrochemicals. The global need for effective and environmentally conscious crop protection agents drives extensive research into novel active ingredients, and pyridine-based compounds have proven to be a particularly fruitful area of investigation.
Development of Pesticides and Plant Protection Products
This compound functions as a foundational scaffold in the synthesis of new pesticides, including fungicides and insecticides. The structural features of the molecule—the pyridine ring, the electron-withdrawing nitrile group, and the electron-donating methoxy group—can be strategically modified to develop compounds with specific biological activities.
The synthesis of novel pesticides often involves multi-step processes where this compound is used as a starting material. For instance, related methoxypyridine carbonitrile structures are key precursors in the creation of potent fungicidal compounds. In these synthetic pathways, the nitrile and methoxy groups can be transformed, or other substituents can be added to the pyridine ring to fine-tune the molecule's efficacy against target pests and its safety profile for non-target organisms. The development of such derivatives is a common strategy to generate novel compounds with improved biological performance.
Table 1: Role of this compound in Pesticide Synthesis
| Feature | Role in Synthesis | Desired Outcome |
|---|---|---|
| Pyridine Core | Provides the basic heterocyclic structure common to many bioactive agrochemicals. | High efficacy, target specificity. |
| Nitrile Group (-CN) | Can be hydrolyzed, reduced, or converted to other functional groups. | Creation of diverse molecular libraries for screening. |
Integration into Agrochemical Discovery Pipelines
In the competitive landscape of agrochemical research, efficiency in discovering new active ingredients is paramount. This compound is integrated into discovery pipelines through strategies such as the "Intermediate Derivatization Method." This approach leverages readily available and versatile chemical building blocks to rapidly generate a large library of related but structurally distinct compounds.
Research and development labs utilize this compound as a core structure. By applying a series of standardized chemical reactions to this intermediate, scientists can systematically explore the chemical space around the pyridine scaffold. These newly synthesized derivatives are then subjected to high-throughput screening to assess their biological activity against a wide range of fungal pathogens, insect pests, and weeds. This pipeline approach accelerates the identification of promising lead compounds that can be further optimized for development into commercial plant protection products. The goal is to shorten research timelines and meet evolving market and regulatory demands for new, effective agrochemicals.
Other Potential Industrial Applications
While the most significant application of this compound is within the agrochemical sector, its nature as a functionalized heterocyclic compound suggests its potential use as an intermediate in other areas of industrial chemistry. The reactivity of the nitrile and methoxy groups, combined with the pyridine core, makes it a candidate for the synthesis of various specialty chemicals.
As a versatile chemical intermediate, it can serve as a precursor for the synthesis of more complex molecules intended for use in pharmaceuticals or as functional materials. For example, nicotinonitrile derivatives are studied for a wide range of biological activities beyond agriculture. Although specific, large-scale industrial applications outside of agrochemical and pharmaceutical research are not widely documented, its role as a building block for specialized organic synthesis remains a key potential application. Further research may uncover uses in the development of novel dyes, polymers, or materials where the unique electronic and structural properties of the 6-methoxypyridine moiety can be exploited.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies
The development of new and efficient synthetic routes is paramount to unlocking the full potential of 6-Methoxynicotinonitrile. While established methods provide access to this scaffold, future research will likely focus on enhancing efficiency, atom economy, and structural diversity.
One promising avenue is the refinement of one-pot multicomponent reactions . These reactions, which allow the construction of complex molecules from simple precursors in a single step, offer significant advantages in terms of time, resources, and waste reduction. researchgate.net Building upon existing knowledge of nicotinonitrile synthesis through the cyclization of chalcone (B49325) derivatives with malononitrile (B47326), new catalytic systems could be explored to improve yields and broaden the substrate scope. researchgate.netnih.gov
Furthermore, the development of novel catalytic systems is a key area of interest. This includes the use of transition-metal catalysts or organocatalysts to facilitate previously challenging transformations on the pyridine (B92270) ring. mdpi.comnih.gov Such advancements could enable the late-stage functionalization of this compound, allowing for the rapid generation of diverse analogues for biological screening and materials science applications. For instance, new methods for C-H activation could provide direct routes to substituted derivatives without the need for pre-functionalized starting materials.
The exploration of flow chemistry presents another exciting frontier. Continuous flow reactors offer precise control over reaction parameters such as temperature and pressure, leading to improved safety, scalability, and product purity. Adapting existing batch syntheses of this compound to flow conditions could streamline its production and make it more amenable to industrial-scale applications.
Finally, inspiration can be drawn from the synthesis of related heterocyclic compounds. For example, the methods used to produce 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, a precursor for various bioactive molecules, could be adapted for the synthesis of novel this compound derivatives with unique functional groups. acs.orgnih.gov
Advanced Computational Modeling for Property Prediction and Drug Design
The synergy between experimental and computational chemistry has become a cornerstone of modern molecular research. Advanced computational modeling offers a powerful toolkit for predicting the properties of this compound and guiding the design of new molecules with desired functions, particularly in the realm of drug discovery. nih.gov
Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. bohrium.commdpi.com By mapping the molecule's electrostatic potential and analyzing its frontier molecular orbitals, researchers can predict sites of reactivity and understand its interactions with other molecules. bohrium.com This information is invaluable for designing new synthetic reactions and for understanding the basis of its biological activity.
In the context of drug design, molecular docking and molecular dynamics (MD) simulations are indispensable tools. nih.govfrontiersin.org These methods can be used to predict how this compound and its derivatives bind to specific biological targets, such as enzymes or receptors. bohrium.com By identifying key interactions and estimating binding affinities, computational models can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. nih.gov A study on 2-methoxy-4,6-diphenylnicotinonitrile, for instance, successfully used these techniques to investigate its interaction with lipoprotein-associated phospholipase A2. bohrium.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) models represent another important computational approach. nih.gov By correlating structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, untested molecules. The Open (Quantitative) Structure-activity/property Relationship App (OPERA) is an example of a tool that provides predictions for various physicochemical and toxicological endpoints, which could be applied to this compound and its derivatives. nih.gov
Furthermore, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions in the crystalline state, providing insights into the packing and stability of materials derived from this compound. bohrium.commdpi.com
| Computational Technique | Application for this compound | Potential Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | Understanding of chemical behavior, guidance for synthetic modifications |
| Molecular Docking | Prediction of binding modes to biological targets | Identification of potential protein targets, rational drug design |
| Molecular Dynamics (MD) Simulations | Analysis of conformational changes and binding stability | Insight into the dynamic nature of ligand-receptor interactions |
| QSAR Modeling | Prediction of biological activity and physicochemical properties | Prioritization of compounds for synthesis, reduction of animal testing |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in crystals | Understanding of crystal packing, design of new solid-state materials |
Exploration of Undiscovered Biological Activities
The nicotinonitrile scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.net This rich history suggests that this compound itself, and its yet-to-be-synthesized analogues, represent a treasure trove of potential therapeutic agents.
Future research should focus on a systematic exploration of the biological activity of this compound derivatives. This can be guided by the known activities of related compounds. For example, various nicotinonitriles have demonstrated antitumor , antimicrobial , antiviral , and anti-inflammatory properties. nih.govresearchgate.netlookchem.comnih.gov Screening this compound and its derivatives against a diverse panel of biological targets related to these therapeutic areas could lead to the discovery of novel lead compounds.
The inhibition of specific enzymes is another promising area. Nicotinonitrile derivatives have been identified as inhibitors of enzymes such as PIM-1 kinase, which is implicated in cancer. acs.orgnih.gov Computational docking studies, as described in the previous section, could be used to identify other potential enzyme targets for this compound.
Moreover, the structural similarity of this compound to other bioactive heterocyclic compounds, such as xanthones and amidrazones, suggests that it may share some of their biological activities. nih.govmdpi.com Comparative studies could provide valuable clues for new research directions. The diverse biological activities of pyrrolizine derivatives also highlight the potential for discovering novel therapeutic applications by exploring different chemical spaces around the nicotinonitrile core. pharaohacademy.com
| Therapeutic Area | Known Active Nicotinonitrile Derivatives | Potential for this compound |
| Oncology | 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile (anticancer) bohrium.com, PIM-1 kinase inhibitors acs.orgnih.gov | Development of new anticancer agents through structural modification. |
| Infectious Diseases | Antibacterial and antiviral nicotinonitriles researchgate.net | Discovery of novel antibiotics and antivirals. |
| Inflammation | Anti-inflammatory xanthone (B1684191) and amidrazone derivatives nih.govmdpi.com | Exploration of anti-inflammatory potential based on structural analogy. |
| Neurodegenerative Diseases | Anticholinesterase activity in related heterocycles nih.gov | Investigation of activity against targets relevant to Alzheimer's disease. |
Development of New Materials with Tailored Properties
The unique electronic and photophysical properties of the nicotinonitrile core make it an attractive building block for the development of advanced materials. evitachem.com The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitrile group in this compound creates a push-pull system that can give rise to interesting optical and electronic properties.
One of the most promising areas of application is in the field of organic electronics . Nicotinonitrile derivatives have been investigated for their fluorescent properties and their potential use in organic light-emitting devices (OLEDs) . researchgate.netnih.govresearchgate.net By systematically modifying the structure of this compound, for example, by introducing different aryl or heterocyclic substituents, it may be possible to tune the emission color and improve the quantum efficiency of the resulting materials.
The potential for nonlinear optical (NLO) activity is another exciting avenue of research. researchgate.net The intramolecular charge transfer characteristics of push-pull systems like this compound can lead to large second-order NLO responses, making them suitable for applications in telecommunications and optical data processing.
Furthermore, the ability of the nitrile group to coordinate with metal ions opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs) . These materials could have applications in gas storage, catalysis, and sensing.
The development of new materials will be greatly aided by computational modeling, which can predict the electronic and optical properties of hypothetical structures before they are synthesized. researchgate.netnih.gov This predictive power will be crucial for the rational design of materials with tailored properties.
| Material Type | Key Feature of this compound | Potential Application |
| Fluorescent Materials | Push-pull electronic structure | Organic Light-Emitting Diodes (OLEDs) |
| Nonlinear Optical (NLO) Materials | Intramolecular charge transfer | Optical switching and data storage |
| Coordination Polymers/MOFs | Nitrile group as a coordinating ligand | Gas storage, catalysis, chemical sensors |
| Liquid Crystals | Anisotropic molecular shape of derivatives | Display technologies |
Sustainability in Synthesis and Application
The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development. epa.gov Future work on this compound must embrace these principles to ensure that its synthesis and applications are environmentally benign. mdpi.comtubitak.gov.tr
In terms of synthesis, a key goal is to minimize waste and maximize atom economy . acs.org This can be achieved through the use of catalytic reactions, which use small amounts of a catalyst to carry out a reaction many times, rather than stoichiometric reagents that are consumed in the reaction. nih.govepa.gov The development of recyclable catalysts would further enhance the sustainability of the process.
The choice of solvents is another critical factor. nih.gov Future research should focus on replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Alternatively, solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), should be explored. mdpi.com
Energy efficiency is also a key consideration. epa.gov The use of energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
The use of renewable feedstocks is a long-term goal for sustainable chemistry. epa.gov While currently derived from petrochemical sources, future research could explore biosynthetic routes to the precursors of this compound.
Finally, the principle of design for degradation should be considered. epa.govacs.org This involves designing molecules that will break down into harmless substances after their intended use, preventing their accumulation in the environment. This is particularly important for applications where the material may be released into the environment, such as in agrochemicals.
By integrating these green chemistry principles into the research and development of this compound, its potential can be realized in a way that is both economically viable and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxynicotinonitrile, and how can purity be validated?
- Synthesis Methods : The compound is typically synthesized via nucleophilic substitution or cyanation of 6-methoxynicotinaldehyde derivatives. A key step involves introducing the nitrile group under controlled conditions (e.g., using KCN or CuCN).
- Characterization : Validate purity using HPLC (≥98% purity) and confirm structural integrity via H/C NMR and FTIR. The melting point (94–95°C) serves as a critical physical identifier .
- Safety : Use P95/P1 respirators for minor exposures and OV/AG/P99 respirators for higher risks. Avoid drainage contamination .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Full-body protective clothing, nitrile gloves, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to prevent inhalation.
- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult medical help if symptoms persist .
Q. How should researchers characterize this compound’s stability under varying storage conditions?
- Stability Testing : Store in airtight containers at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) using HPLC.
- Reactivity : Avoid strong oxidizers and bases. Stability data should be documented in supplementary materials for reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Mechanistic Studies : Use DFT calculations to model electron density distribution, focusing on the nitrile and methoxy groups’ electronic effects. Validate via kinetic isotope effect (KIE) studies or in situ IR spectroscopy.
- Data Interpretation : Compare experimental turnover frequencies (TOF) with computational predictions to identify rate-limiting steps .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?
- Data Analysis Framework :
| Factor | Analysis Approach |
|---|---|
| Reaction Conditions | Compare solvent polarity, temperature gradients, and catalyst loading. |
| Analytical Methods | Re-evaluate HPLC calibration or NMR integration errors. |
| Statistical Validity | Apply ANOVA to assess batch-to-batch variability. |
- Case Study : If yields diverge between studies, replicate experiments using strictly controlled anhydrous conditions and standardized catalysts .
Q. What advanced spectroscopic techniques are optimal for studying this compound’s interaction with biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with immobilized protein targets.
- Cryo-EM : Resolve structural changes in enzyme active sites upon ligand binding.
Methodological Guidelines
- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant). For example, a study optimizing synthetic yield should justify its novelty against prior art .
- Data Reporting : Include raw NMR spectra, chromatograms, and crystallographic data (if available) in supplementary files. Use CIF formats for crystal structures refined via SHELXL .
- Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (5–10 years) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
